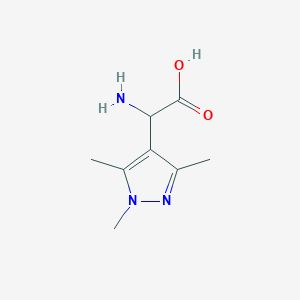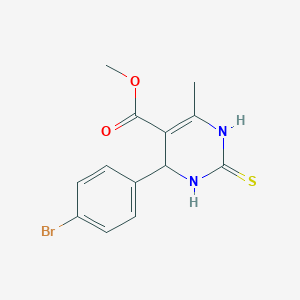
2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, also known as compound X, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have been explored for their inhibitory activity against human carbonic anhydrases, which are enzymes involved in various physiological processes, including respiration and pH regulation. Compounds with chlorinated benzenesulfonamide moieties have shown low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting their potential utility in developing selective inhibitors for therapeutic purposes (Balandis et al., 2020).
Antimicrobial and Antiviral Activity
Methylbenzenesulfonamide derivatives have been investigated for their antimicrobial properties, with specific compounds showing promise as targeting agents in the prevention of HIV-1 infection (Cheng De-ju, 2015). This suggests that benzenesulfonamide compounds could be useful in developing new antiviral and antibacterial agents.
Metal Coordination
N-[2-(Pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide have been studied for their ligand properties in metal coordination, highlighting their potential application in the synthesis of complex molecular structures for material science or catalysis applications (Jacobs et al., 2013).
Antimalarial Activity
Research into pyrazolopyridine-sulfonamide derivatives has uncovered compounds with significant in vitro activity against the chloroquine-resistant clone of Plasmodium falciparum, the parasite responsible for malaria. This highlights the potential of benzenesulfonamide derivatives in contributing to the development of new antimalarial drugs (Silva et al., 2016).
Catalysis and Synthetic Applications
Benzenesulfonamides have also been utilized in catalytic processes and synthetic chemistry, such as in the transfer hydrogenation of ketones, indicating their versatility in facilitating various chemical reactions (Ruff et al., 2016).
Propiedades
IUPAC Name |
2-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIIHQREDDWNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

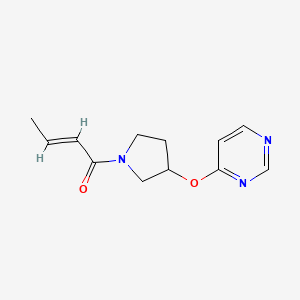
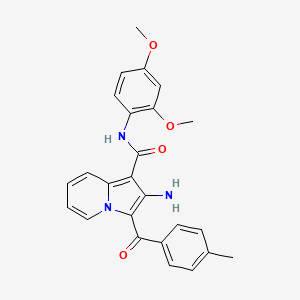
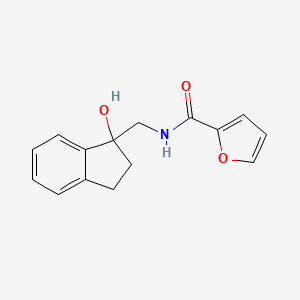
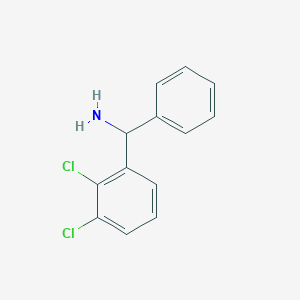
![Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2860967.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2860971.png)
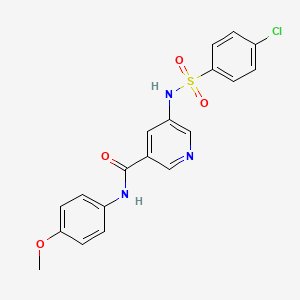
![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)
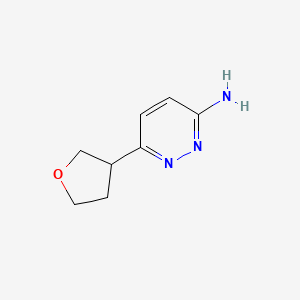
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)

